molecular formula C8H10N2O2 B1625823 5-Allyl-2-methyl-4,6-pyrimidinediol CAS No. 85826-32-0

5-Allyl-2-methyl-4,6-pyrimidinediol

Cat. No. B1625823
CAS RN: 85826-32-0
M. Wt: 166.18 g/mol
InChI Key: DYOOMVZJADHVHR-UHFFFAOYSA-N
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Description

5-Allyl-2-methyl-4,6-pyrimidinediol is a chemical compound with the molecular formula C8H10N2O2 . It is related to the class of organic compounds known as pyrimidines and derivatives .


Molecular Structure Analysis

The molecular structure of 5-Allyl-2-methyl-4,6-pyrimidinediol consists of a pyrimidine ring with an allyl group and a methyl group attached to it . The exact structure and the positions of these groups on the pyrimidine ring can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol include a molecular weight of 166.17700, a density of 1.245g/cm3, and a boiling point of 319ºC at 760 mmHg .

Safety And Hazards

The safety data sheet (SDS) for 5-Allyl-2-methyl-4,6-pyrimidinediol includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

4-hydroxy-2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-6-7(11)9-5(2)10-8(6)12/h3H,1,4H2,2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOMVZJADHVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517309
Record name 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-methyl-4,6-pyrimidinediol

CAS RN

85826-32-0
Record name 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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